molecular formula C15H6O3S3 B3069250 Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde CAS No. 2243590-42-1

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde

Cat. No. B3069250
M. Wt: 330.4 g/mol
InChI Key: VANOLPNZHSSDOC-UHFFFAOYSA-N
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Description

Benzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene-2,5,8-tricarbaldehyde is a chemical compound with the molecular formula C15H6O3S3 . It is a potential π-core unit with C3h symmetry . This compound is part of a family of molecules known as benzo[1,2-b:3,4-b’:5,6-b’']trithiophene (BTT) oligomers .


Synthesis Analysis

The synthesis of Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene-2,5,8-tricarbaldehyde involves the creation of two dimers, a dendritic tetramer, hexamer, and decamer of BTT . These molecules were synthesized, characterized, and evaluated for possible use as organic semiconductors .


Molecular Structure Analysis

Single crystal X-ray analyses of the dimers revealed that they have planar molecular structures with dihedral angles of almost 180° between two BTT units . The unsubstituted dimer is poorly soluble, whereas the octyl-substituted dimer has improved solubility . The solubility of the dendritic tetramer is decreased, but further extended systems, i.e., the dendritic hexamer and decamer, have solubilities better than that of the tetramer .


Physical And Chemical Properties Analysis

The molecular weight of Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene-2,5,8-tricarbaldehyde is 330.4 g/mol . It has a complexity of 399 and a topological polar surface area of 136 Ų . The compound has a XLogP3-AA value of 4.4, indicating its lipophilicity .

Scientific Research Applications

Organic Electronics and Semiconductors

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde and its derivatives show significant promise in the field of organic electronics, particularly as donor components in donor-acceptor type copolymers. These materials exhibit properties suitable for use in organic semiconductors due to their planar and highly electron-rich nature. For instance, a copolymer created with an electron acceptor like 2,1,3-benzothiadiazole demonstrated potential applications in organic electronics. Side-chain modifications in these compounds can adjust the electron-rich character of the monomer and the solubility and processability of the polymer, making them versatile for various applications (Nielsen et al., 2011).

Photovoltaic Applications

The synthesis of novel A–D–A small molecules containing benzo[1,2-b:3,4-b':5,6-b'']trithiophene as a central electron-donating unit has been researched for applications in organic photovoltaics. These molecules exhibit properties like broad absorption bands and varying energy levels that are crucial for photovoltaic performance. The conjugated π-bridges in these molecules can affect their photophysical, electrochemical, and photovoltaic properties, as well as aggregation structure, leading to applications in bulk-heterojunction organic photovoltaic devices (Meng et al., 2015).

Charge Carrier Mobility

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-based co-polymers have been found to have high charge carrier mobilities, which is a crucial property for field-effect transistors. The planar benzotrithiophene core induces strong aggregation effects in alternating co-polymers, and the choice of co-monomer plays a significant role in determining the backbone conformation, interchain interactions, and polymer solubility. Despite molecular disorder in these co-polymers, they exhibit remarkably high hole mobilities, which is essential for high-performance electronic devices (Schroeder et al., 2011).

properties

IUPAC Name

3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene-4,9,14-tricarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6O3S3/c16-4-7-1-10-13(19-7)11-3-9(6-18)21-15(11)12-2-8(5-17)20-14(10)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANOLPNZHSSDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C3=C(C=C(S3)C=O)C4=C2C=C(S4)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde

CAS RN

2243590-42-1
Record name Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
X Pan, C Ding, Z Zhang, H Ke, G Cheng - Microporous and Mesoporous …, 2020 - Elsevier
Nuclear waste such as radioactive iodine has been received worldwide attention because of the effects of radiation on biological health. The efficient capture of radioactive iodine is of …
Number of citations: 55 www.sciencedirect.com
F Huang, X Dong, Y Wang, X Lang - Applied Catalysis B: Environmental, 2023 - Elsevier
Conjugated microporous polymers (CMPs) have evloved into versatile visible light photocatalysts. Narrowing the bandgaps of CMPs could capture more visible light without shifting the …
Number of citations: 6 www.sciencedirect.com
L Wang, Y Yang, H Liang, N Wu, X Peng… - Journal of Hazardous …, 2021 - Elsevier
Covalent-organic frameworks (COFs) are conjugate crystalline polymers with high porosity, controllable pores and structure as well as large specific surface area, showing great …
Number of citations: 73 www.sciencedirect.com
F Huang, Y Wang, X Dong, X Lang - Science China Chemistry, 2023 - Springer
Visible light photocatalysis of covalent organic frameworks (COFs) has made significant progress in recent years. Benzotrithiophene (BTT), a planar, electron-rich building block, turns …
Number of citations: 0 link.springer.com
X Pan, X Qin, Q Zhang, Y Ge, H Ke, G Cheng - … and Mesoporous Materials, 2020 - Elsevier
Organic dye containing wastewater and nuclear waste have received more worldwide attention because of the significant environmental problems and the effects of radiation on health. …
Number of citations: 78 www.sciencedirect.com
Z Li, Z Zhang, R Nie, C Li, Q Sun, W Shi… - Advanced Functional …, 2022 - Wiley Online Library
Covalent organic frameworks (COFs) as a new class of crystalline, porous materials have attracted extensive attention in the fields of photocatalytic and photovoltaic applications. …
Number of citations: 42 onlinelibrary.wiley.com
C Qin, X Wu, L Tang, X Chen, M Li, Y Mou, B Su… - Nature …, 2023 - nature.com
Constructing photocatalytically active and stable covalent organic frameworks containing both oxidative and reductive reaction centers remain a challenge. In this study, …
Number of citations: 7 www.nature.com
C Qin, Y Yang, X Wu, L Chen, Z Liu, L Tang… - Nature …, 2023 - nature.com
The pre-designable structure and unique architectures of covalent organic frameworks (COFs) render them attractive as active and porous medium for water crisis. However, the effect of …
Number of citations: 8 www.nature.com
G Jiang, L Zhang, W Zou, W Zhang, X Wang… - Chinese Journal of …, 2022 - Elsevier
The development of efficient and cost-effective metal-free electrocatalysts for oxygen reduction reaction (ORR) has become crucial for electrochemical energy systems. However, …
Number of citations: 10 www.sciencedirect.com
Z Li, J Wang, S Ma, Z Zhang, Y Zhi, F Zhang… - Applied Catalysis B …, 2022 - Elsevier
Photoactive two-dimensional covalent organic frameworks (2D-COFs) have recently emerged as a promising platform for efficient solar to chemical energy conversion. The …
Number of citations: 33 www.sciencedirect.com

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